2-Azido-1H-imidazole-1-carbaldehyde
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Overview
Description
2-Azido-1H-imidazole-1-carbaldehyde is a heterocyclic compound that features an azido group and an aldehyde functional group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1H-imidazole-1-carbaldehyde typically involves the introduction of an azido group to an imidazole derivative. One common method is the reaction of 2-imidazolecarboxaldehyde with sodium azide under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1H-imidazole-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF)
Major Products Formed
Oxidation: 2-Imidazolecarboxylic acid
Reduction: 2-Amino-1H-imidazole-1-carbaldehyde
Substitution: Various substituted imidazole derivatives depending on the reactants used
Scientific Research Applications
2-Azido-1H-imidazole-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 2-Azido-1H-imidazole-1-carbaldehyde involves its reactivity with various biological and chemical targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes. These reactions allow the compound to interact with and modify biological molecules, making it useful in drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-Imidazolecarboxaldehyde: Lacks the azido group, making it less reactive in certain types of chemical reactions.
2-Amino-1H-imidazole-1-carbaldehyde: Contains an amino group instead of an azido group, leading to different reactivity and applications.
1-Methyl-2-imidazolecarboxaldehyde:
Uniqueness
2-Azido-1H-imidazole-1-carbaldehyde is unique due to the presence of both an azido group and an aldehyde group on the imidazole ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
62705-61-7 |
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Molecular Formula |
C4H3N5O |
Molecular Weight |
137.10 g/mol |
IUPAC Name |
2-azidoimidazole-1-carbaldehyde |
InChI |
InChI=1S/C4H3N5O/c5-8-7-4-6-1-2-9(4)3-10/h1-3H |
InChI Key |
VYOTZTJNPSAKTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)N=[N+]=[N-])C=O |
Origin of Product |
United States |
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